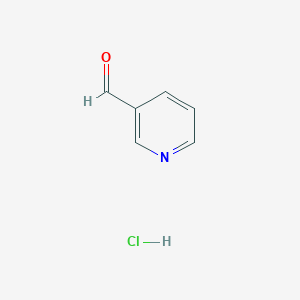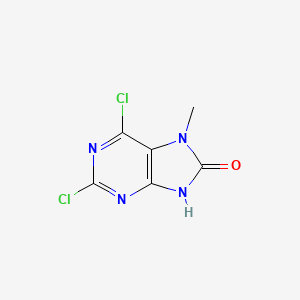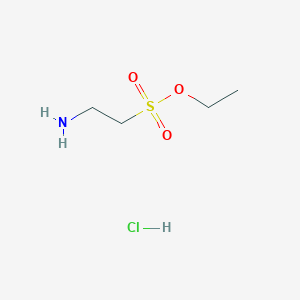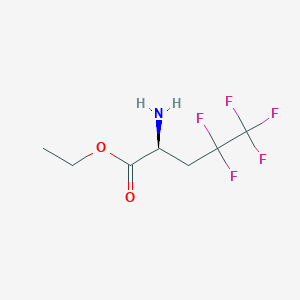
1-Acetyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by the presence of a thioxo group (C=S) and a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The acetyl group at position 1 and the methyl group at position 6 further define its structure. This compound is of interest due to its potential biological activities and applications in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
1-Acetyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be synthesized through several methods. One common synthetic route involves the condensation of ethyl acetoacetate with thiourea in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, leading to the formation of the desired thioxopyrimidine derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
1-Acetyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The acetyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted thioxopyrimidine derivatives.
科学研究应用
1-Acetyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-acetyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the compound may interact with DNA or RNA, affecting their function and replication.
相似化合物的比较
Similar Compounds
2-Thioxo-4(1H)-pyrimidinone: Lacks the acetyl and methyl groups.
1-Acetyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the methyl group at position 6.
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the acetyl group at position 1.
Uniqueness
1-Acetyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both the acetyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent and its utility in various research applications.
属性
分子式 |
C7H8N2O2S |
|---|---|
分子量 |
184.22 g/mol |
IUPAC 名称 |
1-acetyl-6-methyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C7H8N2O2S/c1-4-3-6(11)8-7(12)9(4)5(2)10/h3H,1-2H3,(H,8,11,12) |
InChI 键 |
YAULKQBIYZTOQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC(=S)N1C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)




![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)

![3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13117640.png)



